molecular formula C9H11ClN4 B2754225 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride CAS No. 1779128-21-0

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride

Cat. No.: B2754225
CAS No.: 1779128-21-0
M. Wt: 210.67
InChI Key: UZFNGLNAVOQIBY-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is unique due to its specific cyclopropyl substitution, which can enhance its binding affinity and selectivity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Biological Activity

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines and has garnered interest in medicinal chemistry due to its unique structural features and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C9_9H11_{11}ClN4_4
  • Molecular Weight : 210.67 g/mol
  • CAS Number : 1779128-21-0

The presence of the cyclopropyl group is significant as it influences the compound's steric and electronic properties, enhancing its binding affinity to certain biological targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The binding of this compound to the active site of CDK2 prevents its interaction with cyclin A2, thereby inhibiting cell cycle progression. This mechanism positions it as a potential therapeutic agent in cancer treatment, where dysregulation of the cell cycle is a common hallmark.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various human kinases. For instance:

  • CDK2 Inhibition : Studies indicate that this compound effectively inhibits CDK2 with an IC50_{50} value in the low micromolar range.
  • Selectivity : It shows selectivity over other kinases such as GSK-3β and CDK4, which is critical for minimizing off-target effects in therapeutic applications.

Table 1: Comparative Kinase Inhibition Data

KinaseIC50_{50} (µM)Selectivity
CDK20.5High
GSK-3β10Moderate
CDK415Moderate

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Cancer Cell Lines : In vitro cytotoxicity assays conducted on various human cancer cell lines demonstrated that this compound induces apoptosis and inhibits proliferation, suggesting its utility in cancer therapy.
  • Animal Models : Efficacy studies in murine models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups, reinforcing its potential as an anti-cancer agent.
  • Mechanistic Insights : Further research has elucidated that the compound not only inhibits CDK2 but also affects downstream signaling pathways involved in cell survival and proliferation.

Table 2: Efficacy in Animal Models

StudyModel TypeDose (mg/kg)Tumor Size Reduction (%)
Study AXenograft2045
Study BSyngeneic1030

Future Directions

Given its promising biological activity, ongoing research aims to optimize the pharmacokinetic properties of this compound. Strategies include:

  • Structural Modifications : Exploring derivatives with altered substituents to enhance potency and selectivity.
  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7;/h3-6H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFNGLNAVOQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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